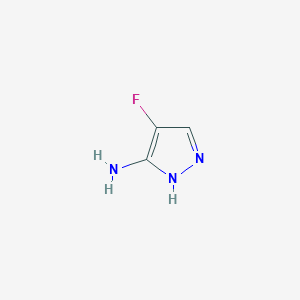

4-fluoro-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry Research

Pyrazole scaffolds, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are fundamental building blocks in the realm of organic and medicinal chemistry. sigmaaldrich.comsigmaaldrich.comarctomsci.comjkchemical.comresearchgate.netbohrium.comnih.govacs.orgmdpi.com Their structural versatility and diverse chemical reactivity make them privileged starting materials for the synthesis of more complex heterocyclic systems. sigmaaldrich.com The pyrazole nucleus is a key feature in numerous compounds with a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.com This has cemented their importance in drug discovery and development. sigmaaldrich.comnih.gov The ability of the pyrazole ring to participate in various chemical transformations and to be readily functionalized allows for the creation of extensive libraries of derivatives for screening and optimization in the pursuit of new therapeutic agents. researchgate.netnih.gov

Unique Contribution of Fluorine Substitution to Pyrazole Reactivity and Interaction Potential

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, and the pyrazole scaffold is no exception. bohrium.comsci-hub.se Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity, basicity, metabolic stability, and membrane permeability. sci-hub.se In the context of the pyrazole ring, a fluorine substituent, such as in 4-fluoro-1H-pyrazol-5-amine, acts as a potent electron-withdrawing group. This electronic influence can modulate the reactivity of the pyrazole ring and its functional groups. For instance, the fluorine atom can influence the regioselectivity of further chemical modifications on the ring. acs.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule, a desirable trait in drug candidates. sci-hub.se The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance, while still profoundly altering the electronic landscape of the molecule.

Position of this compound within Fluoro-Aminopyrazole Research

The synthesis and study of fluorinated aminopyrazoles represent a specialized and important niche within heterocyclic chemistry. This compound is a key member of this class of compounds. Research into its synthesis has highlighted methods such as the cyclocondensation of fluorinated building blocks. One notable method involves the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various hydrazines. sigmaaldrich.comarctomsci.comjkchemical.comsci-hub.semdpi.comresearchgate.net While this method has been shown to be effective for producing a range of 4-fluoro-5-aminopyrazoles, the efficiency can vary depending on the specific hydrazine (B178648) used. sigmaaldrich.comsci-hub.se This approach underscores the importance of developing robust synthetic strategies to access these valuable fluorinated heterocycles. The reactivity of the amino and fluoro groups on the pyrazole ring makes this compound a versatile intermediate for the synthesis of more complex, highly substituted pyrazole derivatives.

A 2020 study by Opatz and colleagues detailed the synthesis of various 4-fluoro-5-aminopyrazoles through the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with different hydrazine derivatives. sigmaaldrich.comarctomsci.comjkchemical.comsci-hub.semdpi.comresearchgate.net The yields of these reactions were found to be moderate. sigmaaldrich.comsci-hub.se For example, the reaction with phenylhydrazine (B124118) to form 4-fluoro-1-phenyl-1H-pyrazol-5-amine proceeded with a 46% yield. sigmaaldrich.com This research provides a clear synthetic pathway to this class of compounds and highlights the ongoing efforts to optimize these transformations.

Below is a data table showcasing the synthesis of a derivative, 4-fluoro-1-methyl-1H-pyrazol-5-amine, which provides insight into the spectroscopic characteristics of this family of compounds.

Table 1: Synthesis and Spectroscopic Data for 4-fluoro-1-methyl-1H-pyrazol-5-amine

| Property | Value |

|---|---|

| Starting Materials | Potassium-(Z)-2-cyano-2-fluoroethenolate, Methylhydrazine |

| Yield | Moderate |

| ¹H-NMR (600 MHz, [D6]DMSO) δ/ppm | 7.12 (d, J = 4.5 Hz, 1H, H-3), 5.06 (s, 2H, NH₂), 3.49 (d, J = 0.6 Hz, 3H, CH₃) |

| ¹³C-NMR (151 MHz, [D6]DMSO) δ/ppm | 134.4 (d, J = 231.4 Hz, C-4), 132.2 (d, J = 23.8 Hz, C-3), 123.9 (d, J = 9.7 Hz, C-5), 35.1 (s, CH₃) |

| ¹⁹F-NMR (282 MHz, [D6]DMSO) δ/ppm | –189.2 (d, J = 4.5 Hz) |

| HR-MS (ESI) [M+H]⁺ | Found: 116.0619, Calculated: 116.0616 |

Data sourced from the supporting information of a 2020 Beilstein Journal of Organic Chemistry article. calpaclab.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound and its close analogues is as a versatile building block for the synthesis of biologically active molecules. nih.govmdpi.com The presence of both an amino group and a fluorine atom on the pyrazole core allows for a wide range of chemical modifications, making it an attractive starting material for creating diverse chemical libraries for drug discovery. researchgate.net In particular, aminopyrazole derivatives are being investigated as inhibitors of various kinases, which are important targets in cancer therapy. The unique electronic properties conferred by the fluorine atom can enhance the binding affinity and selectivity of these inhibitors for their target enzymes. Furthermore, the development of efficient and scalable synthetic routes to this compound and related compounds remains an active area of research, as their availability is crucial for their application in medicinal chemistry and materials science. sigmaaldrich.comsci-hub.se The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of new and improved therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLRTNMBWQIKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1h Pyrazol 5 Amine and Its Functionalized Analogues

Retrosynthetic Analysis and Key Precursors for the 4-Fluoro-1H-Pyrazol-5-amine Core

A retrosynthetic analysis of this compound reveals two primary disconnection strategies. The first approach involves the late-stage introduction of the fluorine atom onto a pre-formed pyrazole (B372694) ring. This suggests a direct fluorination of a 1H-pyrazol-5-amine precursor. The second major strategy relies on the construction of the pyrazole ring from acyclic, fluorine-containing building blocks. This disconnection breaks the pyrazole ring, leading to precursors such as a fluorinated β-ketonitrile or a related three-carbon electrophile and a hydrazine (B178648) derivative.

These two approaches give rise to the main synthetic methodologies discussed in the subsequent sections: direct fluorination of a pyrazole core and cyclization reactions to form the fluorinated pyrazole ring. The choice of key precursors is dictated by the chosen synthetic route. For direct fluorination, variously substituted 1H-pyrazol-5-amines are the immediate precursors. For cyclization strategies, fluorinated molecules such as 2-fluoro-3-oxopropanenitrile or ethyl 2-fluoroacetoacetate serve as crucial starting materials.

Direct Fluorination Strategies on Pyrazole Rings for this compound Synthesis

The direct introduction of a fluorine atom onto the C4 position of a pyrazole ring is a common and efficient method for the synthesis of 4-fluoropyrazoles. This is typically achieved through electrophilic fluorination, taking advantage of the electron-rich nature of the pyrazole ring.

Electrophilic Fluorination Approaches and Reagent Selection

Electrophilic fluorination is the most prevalent method for the direct fluorination of pyrazole rings. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack. For the synthesis of this compound, the starting material would be a suitably protected 1H-pyrazol-5-amine. A variety of electrophilic fluorinating reagents, often referred to as "F+" sources, are available for this transformation.

Selectfluor® (F-TEDA-BF4) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. ref.ac.uk Its effectiveness in the fluorination of pyrazoles has been demonstrated. researchgate.net The reaction typically proceeds under mild conditions, often in a polar aprotic solvent like acetonitrile. researchgate.net Microwave irradiation has also been employed to accelerate the fluorination of pyrazoles with Selectfluor®. researchgate.net

Another powerful electrophilic fluorinating reagent is N-fluorobenzenesulfonimide (NFSI) . nih.gov It has been successfully used for the direct fluorination of pyrazoles to afford 5-fluoropyrazoles, which, depending on the substitution pattern and reaction conditions, can also be directed to the 4-position. researchgate.netx-mol.com

The general mechanism for electrophilic fluorination involves the attack of the electron-rich C4 position of the pyrazole ring on the electrophilic fluorine atom of the reagent, followed by the loss of a proton to restore aromaticity. The choice of reagent and reaction conditions can be crucial to achieve high regioselectivity and yield.

| Reagent | Typical Conditions | Reference |

| Selectfluor® | Acetonitrile, room temperature or microwave irradiation | researchgate.net |

| N-fluorobenzenesulfonimide (NFSI) | Organic solvent, often with a base or catalyst | researchgate.netx-mol.com |

Nucleophilic Fluorination Considerations for Pyrazole Systems

While less common for the direct C-H fluorination of electron-rich heterocycles, nucleophilic fluorination can be a viable strategy if a suitable leaving group is present on the pyrazole ring. For the synthesis of this compound, this would conceptually involve a nucleophilic substitution reaction on a 4-halo-1H-pyrazol-5-amine precursor (e.g., 4-bromo- or 4-chloro-1H-pyrazol-5-amine).

The success of this approach is contingent on the activation of the C4 position towards nucleophilic attack. This can often be challenging due to the electron-rich nature of the pyrazole ring. However, the presence of electron-withdrawing groups on the ring or the nitrogen atoms can facilitate this reaction. Sources of nucleophilic fluoride (B91410) include alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides. The reaction often requires high temperatures and polar aprotic solvents to facilitate the dissolution of the fluoride salt and to promote the substitution reaction.

Cyclization Reactions for Pyrazole Ring Formation Incorporating Fluorine and Amine Moieties

Building the pyrazole ring from fluorinated acyclic precursors is a powerful and often highly regioselective strategy for the synthesis of this compound and its derivatives. This approach ensures the placement of the fluorine atom at the desired position from the outset.

Hydrazine-Based Cyclocondensation Routes

The condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent is a classic and versatile method for pyrazole synthesis, known as the Knorr pyrazole synthesis. beilstein-journals.org To synthesize this compound, this reaction is adapted by using a fluorinated 1,3-dielectrophilic precursor.

A notable example is the reaction of a β-fluoroenolate salt, potassium (Z)-2-cyano-2-fluoroethenolate, with various substituted hydrazines. beilstein-journals.org This cyclocondensation reaction directly affords this compound derivatives. beilstein-journals.org The reaction proceeds under mild conditions and provides a direct route to the target scaffold. beilstein-journals.org

The general scheme for this reaction involves the initial reaction of the hydrazine with one of the electrophilic centers of the fluorinated precursor, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole.

| Fluorinated Precursor | Hydrazine | Product | Reference |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Phenylhydrazine (B124118) | 4-Fluoro-1-phenyl-1H-pyrazol-5-amine | beilstein-journals.org |

| Potassium (Z)-2-cyano-2-fluoroethenolate | 2-Hydrazinopyridine | 4-Fluoro-1-(pyridin-2-yl)-1H-pyrazol-5-amine | researchgate.net |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Hydrazine hydrate | This compound | beilstein-journals.org |

Utilization of Fluorinated Building Blocks in Pyrazole Synthesis

The use of readily available fluorinated building blocks is a cornerstone of modern fluorine chemistry. For the synthesis of this compound, various fluorinated precursors can be envisioned. Besides the aforementioned β-fluoroenolate salt, fluorinated β-keto esters are valuable starting materials.

For instance, the cyclocondensation of ethyl 2-fluoroacetoacetate with a hydrazine derivative would lead to a 4-fluoropyrazolone intermediate. Subsequent chemical manipulation of the pyrazolone, such as conversion to a 5-chloropyrazole followed by amination, could provide a route to the desired 5-aminopyrazole. The regioselectivity of the initial cyclocondensation reaction is a key consideration in this approach. researchwithrowan.com

The versatility of this strategy lies in the wide array of commercially available or readily synthesizable fluorinated building blocks, which allows for the preparation of a diverse range of functionalized this compound analogues.

Advanced Synthetic Transformations for this compound

The synthesis of this compound and its derivatives is a focal point of research due to their significance as building blocks in medicinal and agrochemical industries. Advanced transformations aim to provide efficient and controlled access to these valuable compounds.

Regioselective Synthesis Strategies

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted pyrazoles, as conventional methods often yield mixtures of isomers. mdpi.comresearchgate.net For this compound, controlling the precise placement of the fluorine and amine groups is critical. Research has shown that the most effective strategies often involve using pre-fluorinated building blocks rather than attempting to fluorinate the pyrazole ring late in the synthesis, a process frequently hampered by low regioselectivity. researchgate.net

A significant breakthrough in the regioselective synthesis of this class of compounds involves the use of a β-fluoroenolate salt. This method provides direct access to 4-fluoro-1-substituted-1H-pyrazol-5-amines. The key transformation is the cyclocondensation reaction of a β-fluoroenolate intermediate with various substituted hydrazines. This approach definitively establishes the position of the fluorine atom at the 4-position of the pyrazole ring. researchgate.net

For instance, the reaction of potassium 2-cyano-3-ethoxy-3-fluoroprop-2-enoate with different hydrazines yields the corresponding this compound analogues with high regioselectivity. researchgate.net

Table 1: Examples of Regioselective Synthesis of this compound Analogues

| R-group (at N1) | Product | Reference |

| Phenyl | 4-Fluoro-1-phenyl-1H-pyrazol-5-amine | researchgate.net |

| Pyridin-2-yl | 4-Fluoro-1-(pyridin-2-yl)-1H-pyrazole-5-amine | researchgate.net |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-5-amine | researchgate.net |

Another powerful strategy for ensuring regiocontrol is the [3+2] cycloaddition reaction. While not yet demonstrated for the parent compound, this method has been successfully applied to construct highly functionalized and fluorinated pyrazole pharmacophores with excellent regioselectivity. nih.govmdpi.comnih.gov This approach involves the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile (like a fluorinated alkene), where the substituents on the reactants guide the orientation of the final pyrazole ring. nih.gov

Green Chemistry Approaches in this compound Preparation

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to reduce environmental impact. mdpi.com These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netgsconlinepress.com

While specific green synthesis routes for this compound are not extensively documented, methodologies developed for structurally similar aminopyrazoles highlight promising directions. One such innovation is the use of magnetically separable nanocatalysts. For example, a tannic acid-functionalized silica-coated Fe3O4 nanoparticle catalyst has been used for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles. nih.gov This method offers significant advantages, including high product yields, short reaction times, and the ability to easily recover and reuse the catalyst for multiple cycles. The reactions can be performed using mechanochemistry (ball milling), which minimizes solvent use. nih.gov

Microwave-assisted synthesis is another cornerstone of green chemistry that has been applied to the production of pyrazole derivatives. gsconlinepress.com This technique often leads to a dramatic reduction in reaction times, increased yields, and can enable reactions in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions. researchgate.netgsconlinepress.com

Table 2: Comparison of Green Chemistry Techniques for Pyrazole Synthesis

| Technique | Key Advantages | Example Application (Analogous Compounds) | Reference |

| Nanocatalysis | High efficiency, catalyst reusability, mild conditions | Synthesis of 5-amino-pyrazole-4-carbonitriles using a magnetic nanocatalyst | nih.gov |

| Microwave Irradiation | Rapid reaction rates, reduced energy consumption, use of green solvents | Preparation of pyranopyrazoles in ethanol or under solvent-free conditions | gsconlinepress.com |

| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact | Four-component synthesis of pyranopyrazoles using a reusable catalyst | researchgate.net |

Challenges and Innovations in the Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges. For this compound, these challenges are amplified by the presence of the fluorine atom.

Challenges:

Cost and Safety of Fluorinating Agents: Many fluorinating reagents used in small-scale synthesis, such as diethylaminosulfur trifluoride (DAST), are expensive and pose significant safety risks (e.g., thermal instability, toxicity) when handled in large quantities. researchgate.netresearchgate.net

Harsh Reaction Conditions: Some synthetic routes may require extreme temperatures or pressures, which are energy-intensive and require specialized, costly equipment for large-scale operations.

Purification: Chromatographic purification, common in laboratory synthesis, is often impractical and prohibitively expensive for large-volume production. Scalable processes must be designed to yield products that can be purified by crystallization or distillation. researchgate.net

Innovations:

To overcome these hurdles, research has focused on developing more robust and economical synthetic processes. A key innovation is the development of synthetic routes that introduce the fluorinated moiety early on using readily available, stable precursors, thus avoiding late-stage fluorination.

Patented industrial processes often provide insight into scalable solutions. For example, a process for preparing 5-fluoro-1H-pyrazoles involves the reaction of a fluorinated olefin with a hydrazine in the presence of water and a base. google.com Such a process, using water as a solvent and avoiding hazardous reagents, is indicative of a more scalable and environmentally acceptable approach.

Furthermore, optimizing reaction conditions to allow for minimal chromatographic intervention is a critical area of innovation. This includes developing processes where the final product can be isolated in high purity through simple extraction and crystallization. researchgate.net The development of continuous flow processes, as opposed to traditional batch processing, is another innovative approach that can improve safety, consistency, and throughput for the synthesis of fluorinated intermediates.

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 1h Pyrazol 5 Amine

Reaction Pathways Involving the 5-Amino Group

The 5-amino group in 4-fluoro-1H-pyrazol-5-amine is a primary nucleophilic center, readily participating in reactions with various electrophiles. Its reactivity is modulated by the electronic effects of the pyrazole (B372694) ring and the 4-fluoro substituent.

Acylation and Sulfonylation Reactions

The primary amino group of aminopyrazoles is readily acylated by reagents such as acyl chlorides and anhydrides. For instance, in a related reaction, the reduction of a hydroxyimine group in the presence of acetic anhydride (B1165640) leads to the acylation of the newly formed amino group, yielding a 4-acylaminopyrazol-5-ol. researchgate.net This indicates that this compound is expected to undergo similar acylation reactions at the 5-amino position.

Sulfonylation of the amino group is also a feasible transformation. The synthesis of 5-amino-1-arylsulfonyl-4-pyrazolin-3-ones demonstrates the ability of the pyrazole nitrogen to be sulfonylated, suggesting that the exocyclic amino group would also be susceptible to reaction with sulfonyl chlorides to form the corresponding sulfonamides.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyrazoles This table is illustrative of the expected reactivity of the 5-amino group.

| Reagent | Product Type | Reference |

| Acetic Anhydride | N-acetyl-aminopyrazole | researchgate.net |

| Benzoyl Chloride | N-benzoyl-aminopyrazole | |

| p-Toluenesulfonyl Chloride | N-tosyl-aminopyrazole | |

| Methanesulfonyl Chloride | N-mesyl-aminopyrazole |

Oxidative Transformations of the Amino Pyrazole Moiety

The amino pyrazole core can undergo oxidative transformations, particularly oxidative coupling reactions. Studies on pyrazol-5-amines have shown that they can undergo oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. mit.eduacs.org For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine and a suitable oxidant can lead to the formation of iodo-substituted azopyrroles. mit.eduacs.org This transformation involves the simultaneous installation of C-I and N-N bonds through iodination and oxidation. mit.eduacs.org

Another pathway involves a copper-catalyzed oxidative coupling of pyrazol-5-amines, directly converting them into azopyrroles. mit.eduacs.org These findings suggest that this compound could be a substrate for similar oxidative coupling reactions, leading to the formation of novel fluorinated azo compounds. The reaction conditions, such as the choice of catalyst and oxidant, would likely be crucial in determining the product selectivity. mit.eduacs.org

Reactivity at the Pyrazole Nitrogen Atoms (N1 and N2)

The pyrazole ring of this compound contains two nitrogen atoms, both of which can potentially react with electrophiles. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the tautomeric equilibrium of the pyrazole ring.

N-Alkylation and N-Arylation Reactions

N-alkylation of pyrazoles is a common method for their functionalization. imperial.ac.uk For unsymmetrical pyrazoles like this compound, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome of the reaction is often controlled by steric hindrance. imperial.ac.uk Generally, alkylating agents will preferentially react with the less sterically hindered nitrogen atom. Given the presence of the 5-amino group, N-alkylation would likely favor the N1 position.

N-arylation of pyrazoles can be achieved using various methods, including copper-catalyzed Ullmann-type couplings or reactions with arylboronic acids. olemiss.edu As with N-alkylation, the regioselectivity of N-arylation is a key consideration. For 5-aminopyrazoles, N-arylation can be directed to the endocyclic nitrogen or the exocyclic amino group depending on the reaction conditions. Palladium-catalyzed N-arylation has been successfully applied to aminopyrazoles, demonstrating the feasibility of this transformation.

Tautomerism and its Influence on Reactivity

This compound can exist in two tautomeric forms: the this compound and the 4-fluoro-1H-pyrazol-3-amine tautomers. The position of the proton on the pyrazole ring can significantly influence the reactivity of the molecule.

Studies on 4-substituted 3(5)-aminopyrazoles have shown that the tautomeric equilibrium is influenced by the electronic nature of the substituent at the 4-position. researchgate.net Electron-withdrawing groups, such as cyano and thiocyanato, tend to favor the 5-amino tautomer. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) favor the 3-amino tautomer. researchgate.net Since fluorine is a strongly electron-withdrawing group, it is expected that the this compound tautomer will be the predominant form.

The predominance of one tautomer can direct the outcome of subsequent reactions. For instance, in cyclocondensation reactions, the nucleophilic attack can occur from either the exocyclic amino group or the ring nitrogen, and the preferred tautomer will influence which of these sites is more reactive.

Influence of 4-Fluoro Substitution on Ring Reactivity

This electron-withdrawing nature deactivates the pyrazole ring towards electrophilic aromatic substitution. quora.com Electrophilic attack on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. With a fluorine atom already present at this position, further electrophilic substitution at the ring carbons becomes significantly more difficult.

The fluorine substituent also influences the acidity of the N-H protons of the pyrazole ring, making them more acidic compared to a non-fluorinated analogue. This increased acidity can affect the conditions required for N-alkylation and N-arylation reactions, as deprotonation of the ring nitrogen is often a key step in these processes. Furthermore, the presence of fluorine can impact the stability of adjacent carbocations or carbanions, thereby influencing reaction mechanisms and pathways.

Aromatic Substitution Patterns and Regioselectivity

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is significantly influenced by the substituents it bears. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.com However, in this compound, this position is occupied by a fluorine atom, precluding direct electrophilic substitution at this site.

The reactivity of the molecule is instead centered around the three nucleophilic sites characteristic of 5-aminopyrazoles: the N1 ring nitrogen, the exocyclic 5-amino group, and the C3 ring carbon, which is influenced by the electronic effects of the adjacent nitrogen and the substituents. mdpi.com

Reactions with Electrophiles:

5-Aminopyrazole derivatives are versatile reagents in the synthesis of fused heterocyclic systems through reactions with various bielectrophiles. mdpi.com Studies on related 5-aminopyrazoles indicate that the initial reaction often involves the exocyclic amino group, which is a potent nucleophile. nih.govjournalcsij.com For instance, in multicomponent reactions involving 5-aminopyrazoles, cyclic 1,3-diketones, and dimethylformamide dimethylacetal (DMFDMA), the reaction proceeds regioselectively through the initial attack of the exocyclic amino function. nih.gov

While direct electrophilic aromatic substitution on the C3 position of this compound is not extensively documented, the regioselectivity would be governed by the competing directing effects of the ring nitrogens and the amino group. The amino group at C5 is an activating ortho-, para-director. In this context, it would activate the C4 position (which is blocked) and the N1 position. The pyrazole ring itself is generally less reactive towards electrophilic aromatic substitution than benzene. quora.com

Nucleophilic Substitution:

The presence of a fluorine atom on the pyrazole ring opens the possibility of nucleophilic aromatic substitution (SNAr), where fluoride (B91410) acts as a leaving group. SNAr reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. nih.gov The pyrazole ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, which can facilitate such reactions. While specific studies on the displacement of the C4-fluorine in this compound are not prevalent, this pathway remains a plausible area of reactivity for this compound, particularly with strong nucleophiles.

The regioselectivity of reactions involving substituted hydrazines to form fluorinated aminopyrazoles has been shown to be influenced by steric and electronic factors, with the nucleophilic attack occurring preferentially at the more reactive carbon atom of the precursor. nih.gov

Stability and Electronic Effects of Fluorine on the Pyrazole Ring

The incorporation of a fluorine atom into the pyrazole ring at the C4 position profoundly impacts the molecule's stability and electronic properties.

Electronic Effects:

Fluorine is the most electronegative element, and its presence on the pyrazole ring exerts a strong electron-withdrawing inductive effect (-I effect). olemiss.edu This effect decreases the electron density of the aromatic ring system. This characteristic is crucial in medicinal chemistry, as it can alter the pKa of nearby functional groups, such as the amino group and the ring nitrogens, and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. olemiss.edu

| Property | Value/Description |

|---|---|

| Electronegativity (Pauling Scale) | 3.98 |

| Van der Waals Radius | 1.47 Å (similar to hydrogen) |

| Primary Electronic Effect | Strongly electron-withdrawing (-I effect) |

Stability:

Furthermore, the introduction of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. olemiss.edu The strategic placement of fluorine can also be used to block sites of unwanted metabolism on the aromatic ring. olemiss.edu

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-H | ~413 |

| C-Cl | ~339 |

| C-Br | ~280 |

| C-C | ~347 |

The collective electronic and stability effects imparted by the fluorine atom make fluorinated pyrazoles, such as this compound, attractive scaffolds in the fields of medicinal chemistry and agrochemicals. acs.org

Derivatization and Analog Design Strategies for 4 Fluoro 1h Pyrazol 5 Amine Scaffolds

Design Principles for Modifying the 4-Fluoro-1H-Pyrazol-5-amine Scaffold

The design of derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. The presence of the fluorine atom at the 4-position and the amino group at the 5-position provides distinct opportunities for molecular modification.

Bioisosteric Replacement: Another important design principle is the use of bioisosteres to replace certain functional groups while retaining or improving biological activity. For the this compound scaffold, the fluorine atom itself can be considered a bioisostere of a hydrogen atom, offering improved metabolic stability without significantly altering the molecular size. The amino group can be replaced with other hydrogen bond donors or acceptors, or it can be incorporated into larger heterocyclic systems to modulate the compound's properties.

Synthesis of Substituted this compound Derivatives via Functional Group Interconversions

Functional group interconversions are fundamental in the synthesis of diverse derivatives from the this compound core. These transformations allow for the modification of the existing functional groups to introduce new chemical entities with altered properties.

The primary amino group at the C5 position is a versatile handle for a variety of chemical transformations. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a straightforward method to introduce a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule.

Alkylation: Introduction of alkyl groups on the amino nitrogen, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for introducing substituted alkyl groups.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a range of functionalities, although this can be challenging with electron-deficient pyrazoles.

The N1 position of the pyrazole (B372694) ring can also be functionalized, typically through alkylation or arylation reactions, to further expand the diversity of the derivatives.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Acyl chloride | N-Acyl-4-fluoro-1H-pyrazol-5-amine | General Acylation |

| This compound | Sulfonyl chloride | N-Sulfonyl-4-fluoro-1H-pyrazol-5-amine | General Sulfonylation |

| This compound | Aldehyde/Ketone, Reducing agent | N-Alkyl-4-fluoro-1H-pyrazol-5-amine | Reductive Amination |

| This compound | Alkyl halide, Base | 1-Alkyl-4-fluoro-1H-pyrazol-5-amine | N-Alkylation |

Combinatorial Chemistry and Library Generation Based on this compound

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of compounds based on the this compound scaffold. This approach allows for the systematic exploration of a wide range of substituents at various positions of the molecule to identify lead compounds with desired biological activities.

A common strategy involves a multi-component reaction where the this compound is used as a key building block. For instance, a library of pyrazolo-fused heterocycles can be generated by reacting the aminopyrazole with a diverse set of diketones or other bifunctional reagents.

Solid-phase synthesis can also be employed, where the this compound scaffold is attached to a solid support. This allows for the use of excess reagents and simplified purification procedures, facilitating the high-throughput synthesis of a large number of derivatives. The diversity of the library can be introduced by varying the building blocks that are coupled to the scaffold at different stages of the synthesis.

Heterocyclic Fused Systems Incorporating the this compound Unit

The this compound unit is an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the amino group and the adjacent ring nitrogen allows for the construction of annulated rings, leading to novel chemical entities with potentially enhanced biological activities.

Pyrazolo[3,4-b]pyridines: One of the most common fused systems is the pyrazolo[3,4-b]pyridine core. These are typically synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com The reaction conditions can be tuned to control the regioselectivity of the cyclization. For instance, the reaction of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of ZrCl4 has been used to synthesize novel pyrazolo[3,4-b]pyridines. mdpi.com

Pyrazolo[1,5-a]pyrimidines: Another important class of fused heterocycles are the pyrazolo[1,5-a]pyrimidines. These are generally prepared by the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.netnih.gov The regioselectivity of this reaction is often dependent on the substitution pattern of the starting materials and the reaction conditions. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of these fused systems.

Other Fused Systems: The versatile reactivity of the this compound scaffold also allows for the synthesis of other fused systems, such as pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazoles and pyrazolo[3,4-d]pyrimidines, by reacting with appropriate bifunctional reagents.

| Fused Heterocycle | General Synthetic Precursors |

| Pyrazolo[3,4-b]pyridine | This compound, 1,3-Dicarbonyl compound or α,β-Unsaturated ketone |

| Pyrazolo[1,5-a]pyrimidine | This compound, β-Dicarbonyl compound or equivalent |

| Pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazole | This compound, Reagent with N-C-N functionality |

| Pyrazolo[3,4-d]pyrimidine | This compound, Reagent with C-N-C functionality |

Computational and Theoretical Investigations of 4 Fluoro 1h Pyrazol 5 Amine

Quantum Chemical Calculations on Electronic Structure and Aromaticity

The aromaticity of the pyrazole (B372694) ring is a key feature of its electronic structure. Pyrazole is recognized as an aromatic heterocycle, and its aromaticity can be quantified using computational methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) values. beilstein-journals.org Negative NICS values in the center of the ring are indicative of a diatropic ring current, which is a hallmark of aromaticity. For the parent pyrazole, the calculated multicenter index (MCI), another measure of aromaticity, is 0.047 a.u., confirming its aromatic character. beilstein-journals.org The introduction of substituents like fluorine and an amino group can modulate this aromaticity, and DFT calculations are essential to quantify these effects.

Table 1: Representative Calculated Electronic Properties for a Pyrazole Analog Note: Data is hypothetical and illustrative of typical DFT results for a substituted aminopyrazole.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |

| NICS(0) | -9.8 ppm | GIAO/B3LYP/6-311++G(d,p) |

Conformational Analysis and Tautomeric Equilibria

For a molecule like 4-fluoro-1H-pyrazol-5-amine, two key structural aspects are its conformation and tautomeric form. Conformational analysis involves studying the rotation around single bonds, though for a relatively rigid system like the pyrazole ring, this is less complex than for flexible molecules. cwu.educwu.edu The primary focus for this compound is the potential for different tautomers.

Aminopyrazoles can exist in several tautomeric forms due to the migration of a proton. For this compound, the principal tautomers are the 5-amino form (this compound) and the 3-amino form (4-fluoro-1H-pyrazol-3-amine), alongside their corresponding imino tautomers.

Computational studies have shown that for substituted pyrazoles, the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents. nih.gov Ab initio calculations on various substituted pyrazoles have demonstrated that electron-donating groups, including both -NH2 and -F, tend to favor the tautomer where the substituent is at the C3 position (which corresponds to the C5 position in the standard nomenclature for this compound). nih.gov Therefore, theoretical calculations would predict that this compound is the more stable tautomer compared to 4-fluoro-1H-pyrazol-3-amine.

The relative energies of these tautomers can be calculated with high accuracy using methods like DFT and Møller-Plesset perturbation theory (MP2). nih.gov The calculations must also consider the effect of the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govresearchgate.net The solvent can significantly influence the tautomeric equilibrium by preferentially stabilizing the more polar tautomer. academie-sciences.fr

Table 2: Calculated Relative Stabilities of Pyrazole Tautomers Note: This table is illustrative, based on general findings for aminopyrazoles. Positive values indicate lower stability relative to the most stable tautomer.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| This compound | 0.00 | 0.00 |

| 4-fluoro-1H-pyrazol-3-amine | +2.5 | +1.8 |

| 4-fluoro-2,4-dihydro-3H-pyrazol-3-imine | +12.0 | +9.5 |

| 4-fluoro-1,2-dihydro-5H-pyrazol-5-imine | +15.5 | +12.3 |

Molecular Modeling and Docking Studies for Ligand Design Explorations

The pyrazole scaffold is a common motif in medicinal chemistry, and this compound represents a potential building block for designing new therapeutic agents. nih.gov Molecular modeling and docking are key computational tools used to explore its potential as a ligand for various biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua In drug design, this involves docking a potential ligand, such as a derivative of this compound, into the binding site of a target protein.

The process begins with the 3D structures of the ligand and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding affinity. amazonaws.com For this compound, the pyrazole ring can act as a scaffold, while the amino group and the fluorine atom can form specific interactions like hydrogen bonds and halogen bonds with the protein's residues. dntb.gov.ua Docking studies can predict how derivatives of this compound might bind to targets such as kinases, cyclooxygenases, or other enzymes where pyrazole-based inhibitors have shown activity. nih.gov

Ligand efficiency (LE) is a metric used in drug design to evaluate how well a compound binds to its target, relative to its size (typically measured by the number of heavy atoms). The incorporation of fluorine into a ligand can have several beneficial effects on its properties. benthamscience.com

Fluorine is highly electronegative and can form favorable electrostatic and halogen bonding interactions with protein backbones or side chains, potentially increasing binding affinity. tandfonline.comacs.org It can also alter the pKa of nearby functional groups, such as the amino group in this compound, which can influence its ionization state and ability to form hydrogen bonds at physiological pH. Furthermore, replacing a hydrogen atom with fluorine can block a site of metabolic attack, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. tandfonline.com Computational methods can help predict these effects; for example, quantum mechanical calculations can model the strength of fluorine-involved interactions, and molecular dynamics simulations can assess the stability of these interactions over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives (conceptual basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. journal-academia.com For a series of derivatives based on the this compound scaffold, QSAR can be a powerful tool to guide the design of more potent compounds.

The fundamental concept of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves several key steps:

Data Set Preparation : A series of this compound analogs with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties like dipole moment and partial charges). researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical model that correlates the descriptors with the observed biological activity. journal-academia.comresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. researchgate.net

Reaction Mechanism Prediction via Computational Methods

Methods such as DFT can be used to map out the potential energy surface of a proposed reaction pathway. researchgate.net This involves:

Locating Stationary Points : Calculating the structures and energies of the reactants, products, and any intermediates.

Finding Transition States : Identifying the transition state (TS) structure for each step of the reaction, which corresponds to the maximum energy point along the reaction coordinate.

Calculating Activation Energies : The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

For the synthesis of a fluorinated aminopyrazole, computational methods could be used to compare different potential synthetic routes. For example, they could investigate the regioselectivity of the fluorination step or the cyclization step that forms the pyrazole ring. acs.org By comparing the activation energies of competing pathways, chemists can predict which products are likely to form and under what conditions, guiding the development of efficient and selective synthetic methods. researchgate.net

4 Fluoro 1h Pyrazol 5 Amine As a Molecular Scaffold in Research and Design

Exploration of 4-Fluoro-1H-Pyrazol-5-amine in Advanced Ligand Design

The pyrazole (B372694) ring is recognized as a privileged scaffold in pharmacology, meaning it is a structural framework that can bind to multiple biological targets. nih.gov The introduction of a fluorine atom at the 4-position and an amine at the 5-position enhances its utility in advanced ligand design. These functional groups serve as key interaction points, allowing for the creation of potent and selective ligands. The amino group can act as a crucial hydrogen bond donor, while the fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating complex and effective therapeutic candidates. nih.govacs.org

While the broader class of pyrazole derivatives is extensively used in the development of kinase inhibitors for diseases like cancer, nih.gov specific preclinical research has highlighted the utility of the fluorinated aminopyrazole scaffold. Kinases are critical regulators of cellular functions, and their dysregulation is implicated in numerous diseases. nih.gov The pyrazole core is adept at fitting into the ATP-binding pocket of many kinases.

For instance, a novel class of highly selective inhibitors of p38 MAP kinase was developed from a high-throughput screening, leading to the optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. nih.gov Although the fluorine in this series is on a phenyl substituent rather than directly on the pyrazole ring, the underlying aminopyrazole scaffold is central to its activity. The optimization of this series led to the identification of RO3201195, a highly selective inhibitor that advanced to Phase I clinical trials. nih.gov Similarly, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2), a target for cancer treatment. mdpi.com These examples underscore the aminopyrazole core's effectiveness in generating potent kinase inhibitors, providing a strong rationale for the exploration of the specific this compound isomer in this context.

The this compound scaffold has been instrumental in understanding the molecular interactions within the active sites of enzymes, particularly proteases. In a study focused on developing novel thrombin inhibitors, a series of compounds was synthesized using the fluorinated 1H-pyrazol-5-amine core. nih.gov Thrombin is a serine protease central to the blood coagulation cascade.

X-ray crystallography and molecular docking studies of related aminopyrazole-based inhibitors have provided detailed mechanistic insights. For example, the crystal structure of a p38α MAP kinase inhibitor series revealed a unique hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106 in the ATP binding pocket. nih.govresearchgate.net This specific interaction is believed to be a key contributor to the inhibitor's high selectivity for p38 kinase. nih.govresearchgate.net In the case of thrombin inhibitors derived from the fluorinated aminopyrazole scaffold, docking studies confirmed a covalent mechanism of inhibition, where the inhibitor forms a bond with the catalytic Serine 195 residue in the enzyme's active site. nih.govmdpi.com These studies showcase how the aminopyrazole scaffold facilitates precise interactions that can be fine-tuned to achieve high potency and selectivity.

Role in Chemical Biology Probe Development

Chemical biology probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in a cellular or organismal context. A potent, selective, and well-characterized inhibitor can serve as an excellent chemical probe. The development of highly selective inhibitors from the aminopyrazole scaffold, such as the p38 MAP kinase inhibitor RO3201195, provides valuable tools for chemical biology research. researchgate.net Such probes can be used to investigate the downstream effects of inhibiting a specific kinase, helping to validate it as a drug target and unravel complex signaling pathways. researchgate.net The precise structure of the this compound scaffold allows for the development of these highly specific molecular tools essential for advancing our understanding of biological systems.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The this compound scaffold has been the subject of such studies to optimize its inhibitory potential against various targets.

Rational drug design leverages structural information from the biological target to guide the synthesis of more effective compounds. This approach has been applied to inhibitors based on the aminopyrazole scaffold. Crystallographic data from inhibitors bound to their target enzymes, such as p38 MAP kinase, have been used to guide the optimization of potency and physicochemical properties. nih.gov By understanding the key interactions—like the hydrogen bond between the pyrazole's amino group and the kinase's threonine residue—researchers can rationally design analogues that enhance these interactions or introduce new favorable ones. nih.govresearchgate.net This process has led to the development of compounds with improved, drug-like properties, including high oral bioavailability. nih.gov

For thrombin inhibitors, docking studies were used to rationalize the observed inhibitory activity and to understand the covalent binding conformation within the enzyme's active site, guiding further design efforts. mdpi.com

The fluorine atom is a strategic addition in medicinal chemistry due to its unique properties. It is small, highly electronegative, and can form strong bonds with carbon, often enhancing metabolic stability. Furthermore, it can modulate the acidity of nearby protons and participate in favorable electrostatic interactions with the target protein, thereby improving binding affinity. acs.org

In the development of thrombin inhibitors based on the 1H-pyrazol-5-amine core, the role of fluorine was explicitly investigated. Researchers synthesized both fluorinated and non-fluorinated analogues to determine if the fluorine atom at the 4-position was necessary for potent inhibition. nih.gov The results of this SAR study demonstrated that the fluorine atom was indeed required for successful thrombin inhibition within that specific series of compounds. nih.gov This highlights the critical role that a strategically placed fluorine atom can play in optimizing the biological activity of a molecular scaffold.

Data Table: SAR of Acylated 1H-Pyrazol-5-amine Analogues as Thrombin Inhibitors

| Compound | Scaffold Core | R Group (Acyl Moiety) | Thrombin Inhibition (IC₅₀) |

| 34a | This compound | 2,2-dimethylpropanoyl | 80 nM |

| 34b | This compound | 3,3-dimethylbutanoyl | 24 nM |

| 24e | 1H-pyrazol-5-amine (non-fluorinated) | 2,2-dimethylpropanoyl | 16 nM* |

*Note: While compound 24e, a non-fluorinated analogue with a different substitution pattern, showed high potency, the study emphasized that for the specific structural class represented by 34a and 34b, the fluorine atom was a key component for achieving inhibitory activity. Data sourced from a study on pyrazole-based thrombin inhibitors. nih.gov

Applications in Agrochemical Research (Conceptual)

The molecular framework of this compound represents a promising scaffold for the conceptual design of novel agrochemicals. The unique combination of a pyrazole core, a fluorine atom, and an amine group offers a versatile platform for developing next-generation herbicides, fungicides, and insecticides. Fluorinated pyrazoles are of significant interest in agrochemistry, and the strategic placement of the fluorine and amine substituents in this particular compound provides a foundation for exploring new modes of action and improved physicochemical properties. nih.govacs.org

Conceptually, the this compound scaffold can be utilized in the design of innovative herbicides. Research into 6-aryl-2-picolinic acid herbicides has demonstrated the effectiveness of incorporating a pyrazole moiety to create potent auxin mimics. mdpi.com For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown significant herbicidal activity. mdpi.com This suggests that the this compound core could serve as a foundational element in the development of new synthetic auxin herbicides, potentially offering improved efficacy and a broader weed control spectrum. mdpi.com Furthermore, pyrazole derivatives are known to target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. nih.gov The electronic properties conferred by the fluorine atom in the this compound scaffold could be exploited to design potent HPPD inhibitors with enhanced crop safety. nih.govbohrium.com

In the realm of fungicide development, the pyrazole core is a well-established pharmacophore. The this compound structure could be elaborated to create novel fungicides with enhanced efficacy. The presence of the fluorine atom can increase the metabolic stability and lipophilicity of the resulting compounds, potentially leading to better penetration of fungal cell membranes.

Similarly, for insecticide design, the aminopyrazole scaffold is a key feature in commercially successful products. nih.gov The this compound unit could be a starting point for the design of new insecticides with improved potency and selectivity. The fluorine atom can play a crucial role in modulating the binding affinity of the molecule to its target site in insects.

The conceptual applications in agrochemical research are summarized in the table below:

| Agrochemical Class | Conceptual Application of this compound Scaffold | Potential Advantages |

| Herbicides | Design of novel synthetic auxin mimics or HPPD inhibitors. mdpi.comnih.gov | Improved efficacy, broader weed control spectrum, enhanced crop safety. mdpi.combohrium.com |

| Fungicides | Development of new fungicides with enhanced metabolic stability. | Increased lipophilicity for better cell membrane penetration. |

| Insecticides | Creation of new insecticides with improved target binding affinity. nih.gov | Enhanced potency and selectivity. |

Design of New Functional Materials and Chemical Reagents Incorporating the Pyrazole Core

The this compound scaffold is a valuable building block for the design of new functional materials and chemical reagents. Its distinct structural features, including the aromatic pyrazole ring, the electron-withdrawing fluorine atom, and the nucleophilic amine group, provide a rich chemical handle for synthesizing a diverse range of molecules with tailored properties. researchgate.netchim.it

In the field of materials science, fluorinated pyrazole-containing polymers have been investigated for applications such as fuel cell membranes. researchgate.net The incorporation of the this compound moiety into polymer chains could lead to materials with enhanced thermal stability and specific photoluminescence properties. researchgate.net The presence of both a hydrogen-bond donor (NH) and acceptor (N) in the pyrazole ring, along with the potential for further interactions through the amine group, makes this scaffold suitable for the design of supramolecular structures and crystal engineering. nih.gov This could be exploited to create novel materials with ordered architectures and specific functionalities.

As a chemical reagent, this compound serves as a versatile synthon in organic synthesis. Aminopyrazoles are widely used as starting materials for the synthesis of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.netbeilstein-journals.org The fluorine atom at the 4-position can influence the reactivity and regioselectivity of subsequent chemical transformations, allowing for the synthesis of unique and complex molecules.

The potential applications in the design of new functional materials and chemical reagents are outlined in the table below:

| Application Area | Design Concept Utilizing this compound | Desired Properties/Functionalities |

| Functional Polymers | Incorporation as a monomeric unit into polymer backbones. researchgate.net | Enhanced thermal stability, specific photoluminescence, proton conductivity. researchgate.net |

| Supramolecular Chemistry | Utilization of hydrogen bonding capabilities for self-assembly. nih.gov | Formation of ordered crystalline materials, host-guest complexes. |

| Organic Synthesis | Use as a versatile building block for heterocyclic synthesis. researchgate.netresearchgate.netbeilstein-journals.org | Access to novel fused pyrazole systems and other complex organic molecules. |

| Chemical Probes | Derivatization to create fluorescent or reactive probes. | Tools for studying biological processes or chemical reactions. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Fluoro 1h Pyrazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of fluorinated pyrazole (B372694) derivatives in solution. researchgate.net A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) correlation techniques, allows for a complete mapping of the molecular framework.

The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive, and the ¹⁹F nucleus couples to nearby ¹H and ¹³C nuclei, providing crucial connectivity information. jeolusa.comjeol.com These J-coupling constants, which can occur over several bonds, are invaluable for confirming the substitution pattern on the pyrazole ring. jeolusa.com For instance, the ¹⁹F nucleus at the C4 position would exhibit coupling to the proton at C3 (if present) and the N-H protons.

In a typical ¹H NMR spectrum of a 4-fluoro-1H-pyrazol-5-amine derivative, one would expect to see distinct signals for the pyrazole ring proton(s), the amine (NH₂) protons, and any substituents. The amine protons often appear as a broad singlet, while the pyrazole C-H signal would be split due to coupling with the ¹⁹F atom. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring would show characteristic C-F coupling constants (¹JCF, ²JCF, etc.), which are diagnostic for the position of the fluorine substituent. jeolusa.comjeol.com Advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate proton signals with their directly attached carbons and to establish long-range C-H connectivities, respectively, solidifying the structural assignment.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| ¹H | C3-H: ~7.5 | J(H,F) |

| N1-H: Variable, broad | ||

| NH₂: Variable, broad | ||

| ¹³C | C3 | J(C,F) |

| C4 | ¹J(C,F) ~240-280 Hz | |

| C5 | J(C,F) |

Note: The table presents expected values based on typical data for fluorinated heterocyclic compounds. Actual values require experimental determination.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the compound's molecular formula.

The fragmentation patterns observed in the mass spectrum, typically generated by electron impact (EI) ionization, offer valuable structural information. tandfonline.comchemguide.co.uk The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents. tandfonline.comresearchgate.net For this compound, the molecular ion (M⁺) peak would be observed, confirming the molecular weight. Subsequent fragmentation pathways often involve the characteristic cleavage of the pyrazole ring. rsc.org

Common fragmentation processes for pyrazoles include the initial cleavage of the N-N bond and the loss of small, stable molecules like hydrogen cyanide (HCN), nitrogen (N₂), or acetylene. researchgate.netrsc.org The presence of the fluorine and amine substituents would also influence the fragmentation. For example, fragmentation could involve the loss of HF or NH₂ radicals. Analysis of these fragment ions allows for the reconstruction of the molecule's structure, corroborating data from other spectroscopic methods.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Plausible Origin |

|---|---|---|

| 117 | [M]⁺ | Molecular Ion |

| 90 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

| 89 | [M - N₂]⁺ | Loss of nitrogen from the ring |

Note: This table is predictive. The actual fragmentation pattern depends on the ionization method and energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. These methods probe the vibrational modes of bonds, providing a molecular fingerprint. researchgate.net

For this compound, the IR and Raman spectra would display characteristic bands corresponding to the N-H stretches of both the pyrazole ring and the primary amine, the C=C and C=N stretching vibrations of the aromatic ring, and the C-F bond stretch. The N-H stretching vibrations typically appear as broad bands in the region of 3100-3500 cm⁻¹. mdpi.com Specifically, the amine group (NH₂) would show two bands in this region corresponding to symmetric and asymmetric stretching modes. The pyrazole ring N-H stretch is often observed around 3100-3180 cm⁻¹. mdpi.com

The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The exact position can confirm the presence of the fluorine substituent. Ring stretching vibrations for the pyrazole core are expected in the 1400-1600 cm⁻¹ range. researchgate.net Comparing experimental spectra with theoretical data calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. mdpi.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Pyrazole (N-H) | Stretch | 3100 - 3180 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Pyrazole Ring | C=N, C=C Stretches | 1400 - 1600 |

X-ray Crystallography as a Tool for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. irjet.net This technique is crucial for confirming the regiochemistry and stereochemistry of a molecule.

While the crystal structure for this compound is not publicly available, the structure of the closely related compound, 4-fluoro-1H-pyrazole, has been determined. researchgate.netnsf.govnih.gov This structure reveals a planar pyrazole ring and provides precise measurements for the C-F, N-N, C-N, and C-C bond lengths within the fluorinated pyrazole core. researchgate.netnih.gov Such data serves as an excellent reference for understanding the geometric parameters of derivatives like this compound. The introduction of the 5-amine group is expected to slightly alter the bond lengths and angles around the C5 position due to its electron-donating nature.

Table 4: Crystallographic Data for the Analogous Compound 4-fluoro-1H-pyrazole at 150 K

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3965 (2) |

| b (Å) | 6.1362 (2) |

| c (Å) | 11.2727 (4) |

| α (°) | 92.515 (1) |

| β (°) | 98.406 (1) |

| γ (°) | 105.150 (1) |

Source: Data from the crystal structure of 4-fluoro-1H-pyrazole. researchgate.netnsf.gov

Co-crystallization is a powerful crystal engineering strategy used to obtain high-quality single crystals suitable for X-ray diffraction, particularly for molecules that are difficult to crystallize on their own. nih.gov It involves crystallizing the target molecule with a second, benign molecule known as a "co-former." The components in a co-crystal are linked by non-covalent interactions, such as hydrogen bonds. nih.gov

For this compound, which possesses both hydrogen bond donor (N-H groups) and acceptor (pyrazole N, F) sites, a variety of co-formers could be employed. Co-formers with complementary functionalities, such as carboxylic acids or pyridines, could be selected to form robust and predictable hydrogen-bonded networks. The analysis of the resulting co-crystal structure can provide valuable insights into the intermolecular recognition properties of the this compound molecule, which is crucial in fields like pharmaceutical science for understanding drug-receptor interactions.

The solid-state structure and crystal packing of molecular solids are governed by a network of intermolecular interactions. nsf.gov For pyrazole derivatives, hydrogen bonding is a dominant and structure-directing interaction. nih.gov

In the case of this compound, several strong hydrogen bonds are expected to define its crystal structure. The pyrazole N1-H group and the amine NH₂ group are excellent hydrogen bond donors. The pyridine-like N2 atom of the pyrazole ring is a strong hydrogen bond acceptor. The fluorine atom can also act as a weak hydrogen bond acceptor. This combination allows for the formation of extensive one-, two-, or three-dimensional networks.

Analysis of the crystal structure of the parent 4-fluoro-1H-pyrazole shows that the molecules form one-dimensional chains via intermolecular N—H···N hydrogen bonds. researchgate.netnsf.govnih.gov It also exhibits other interactions like π–π stacking. nih.gov For the 5-amino derivative, one would anticipate a more complex hydrogen-bonding network, likely involving N—H···N interactions between pyrazole rings and additional N—H···N or N—H···F interactions involving the amine group, leading to a highly stable and organized crystal lattice.

Table 5: Hydrogen Bond Geometry in the Analogous Compound 4-fluoro-1H-pyrazole

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N1-H1···N2' | 0.89 (2) | 1.95 (2) | 2.836 (1) | 173 (2) |

| N1'-H1'···N2 | 0.86 (2) | 1.98 (2) | 2.831 (1) | 171 (2) |

Source: Data from the crystal structure of 4-fluoro-1H-pyrazole, showing the intermolecular N-H···N bonds that form the primary structural motif. researchgate.netnih.gov

Future Research Directions and Perspectives for 4 Fluoro 1h Pyrazol 5 Amine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4-fluoro-1H-pyrazol-5-amine and its derivatives is crucial for its widespread application. Current research is shifting towards greener, more efficient, and economically viable synthetic pathways.

One promising approach involves the use of fluorinated building blocks. A recently developed method utilizes potassium (Z)-2-cyano-2-fluoroethenolate, a β-fluoroenolate salt, which undergoes cyclocondensation with hydrazines to form 5-amino-4-fluoropyrazoles. beilstein-journals.orgresearchgate.net This strategy provides a direct and mild route to the desired scaffold. beilstein-journals.org

Future research will likely focus on:

Continuous Flow Synthesis: This technology enables the safe handling of potentially hazardous reagents and intermediates at elevated temperatures, offering rapid and modular synthesis of functionalized fluorinated pyrazoles. mit.edu Continuous flow processes can lead to higher yields, better process control, and reduced waste, aligning with the principles of green chemistry. mit.edu

Metal Catalyst-Free Reactions: The development of synthetic routes that avoid heavy metal catalysts is a key aspect of sustainable chemistry. Methods such as aerobic, dehydrogenative coupling reactions, which use O₂ as the sole oxidant, are being explored for the synthesis of pyrazole (B372694) derivatives and represent a sustainable alternative to traditional metal-catalyzed cross-couplings. acs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer high atom economy and efficiency. researchgate.net Designing novel MCRs for the one-pot synthesis of complex this compound derivatives from simple precursors is a significant area for future exploration. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyrazoles

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| β-Fluoroenolate Cyclocondensation | Uses potassium (Z)-2-cyano-2-fluoroethenolate as a precursor. | Mild reaction conditions, direct route to 4-fluoro-5-aminopyrazoles. | beilstein-journals.org |

| Continuous Flow Synthesis | Reactions are performed in sequential reactor coils. | Rapid, modular, enhanced safety, scalable. | mit.edu |

| Metal-Free Aerobic Coupling | Utilizes O₂ as the oxidant, avoiding metal catalysts. | Sustainable, high atom economy, simpler purification. | acs.org |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High efficiency, structural diversity, reduced waste. | researchgate.net |

Advanced Fluorination Methodologies for Pyrazole Systems

The direct and regioselective introduction of fluorine onto a pre-formed pyrazole ring is a challenging yet highly desirable transformation. Advances in fluorination chemistry are critical for accessing novel analogs of this compound.

Currently, direct fluorination often relies on electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). olemiss.edubrynmawr.edu However, these reactions can suffer from a lack of regioselectivity and may require harsh conditions. olemiss.edu Future research is aimed at developing more precise and milder fluorination techniques.

Key areas for advancement include:

Transition-Metal-Catalyzed Fluorination: Palladium-catalyzed C-H fluorination of arenes represents a significant step forward. beilstein-journals.org The mechanism can involve a reactive Pd(IV)-F electrophile that is capable of fluorinating weakly nucleophilic substrates. beilstein-journals.orgnih.gov Further development of catalysts for the site-selective C-H fluorination of pyrazole systems is a major goal.

Solvent-Mediated Regioselectivity: The choice of solvent can dramatically influence the outcome of heterocycle synthesis. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to significantly improve regioselectivity in pyrazole formation, offering a valuable tool for controlling isomer distribution.

Novel Fluorinating Reagents: The development of new electrophilic ("F+") and nucleophilic ("F-") fluorinating reagents with improved reactivity, selectivity, and safety profiles is ongoing. beilstein-journals.orgnih.gov For instance, reagents derived from fluorine gas are being refined to be more manageable for synthetic applications. nih.gov

Expanding the Scope of Derivatization and Scaffold Diversification

The this compound core is a versatile scaffold that can be elaborated to generate large libraries of compounds for biological screening. Future work will focus on expanding the known chemical space by developing novel derivatization strategies and fusing the pyrazole ring with other heterocyclic systems.

This diversification is essential for modulating the pharmacological properties of the resulting molecules. For example, pyrazole-containing hybrids have been synthesized to act as selective inhibitors for targets such as COX-2 and various protein kinases. rsc.orgrsc.org

Future avenues for exploration include:

Scaffold Hopping and Fusion: Creating fused-ring systems, such as pyrazolopyridines and pyrazolopyrimidines, can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to novel interactions with biological targets. mdpi.com

Covalent Inhibitor Design: Derivatization of the 5-amino group or other positions on the pyrazole ring with reactive moieties (e.g., acrylamides) can lead to the development of covalent inhibitors that form a permanent bond with their target protein, offering potential advantages in potency and duration of action. nih.gov